Cardiotoxin Analog (CTX) IV (6-12) TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

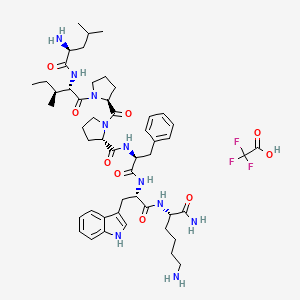

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H70N10O7.C2HF3O2/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49;3-2(4,5)1(6)7/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUKFCBMUNPTER-PUGIKGIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71F3N10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cardiotoxin Analog (CTX) IV (6-12) TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotoxin (B1139618) Analog IV (CTX IV), a 60-amino acid polypeptide isolated from the venom of the Taiwan cobra (Naja naja atra), is a potent membrane-active peptide with significant cytotoxic and hemolytic activities. This technical guide delineates the core mechanism of action of CTX IV, with a particular focus on its interaction with cell membranes, the subsequent induction of calcium influx, and the downstream signaling pathways leading to apoptosis. Insights from its close analog, Cardiotoxin III (CTX III), are leveraged to provide a more comprehensive understanding of the apoptotic cascade. This document is intended to serve as a resource for researchers and professionals involved in the study of membrane-active peptides and the development of novel therapeutics.

Primary Mechanism: Membrane Disruption

The initial and primary mechanism of action for Cardiotoxin Analog IV is the targeted disruption of cellular membranes. This process is driven by a combination of electrostatic and hydrophobic interactions.

-

Electrostatic Targeting : CTX IV exhibits a strong affinity for negatively charged phospholipid membranes, such as those rich in phosphatidylserine (B164497) and phosphatidylinositol. This specificity is attributed to the cationic nature of the toxin, facilitating its initial binding to the anionic cell surface.

-

Hydrophobic Insertion : Following electrostatic attraction, the hydrophobic loops of CTX IV, particularly the N-terminal region (positions 6-12), embed into the lipid bilayer. This insertion perturbs the highly ordered structure of the membrane, leading to increased membrane fluidity and permeability.

-

Pore Formation and Lysis : The culmination of these interactions is the formation of pores or transient defects in the cell membrane.[1] This disruption of membrane integrity leads to a loss of ionic homeostasis, cell lysis, and ultimately, cell death.[2] This lytic activity is readily observed in its potent hemolytic effect on erythrocytes.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity of cardiotoxin analogs.

| Parameter | Value | Cell Line/System | Notes | Reference(s) |

| IC50 (CTX III) | 1.7 µg/mL | Human leukemia K562 cells | Demonstrates the potent cytotoxic effect of a close analog. | |

| Hemolysis | 25 µM | Erythrocytes | Concentration of CTX IV (6-12) that causes complete hemolysis. | |

| Cytosolic Ca2+ Increase | Rapid and sustained | K562 cells | Observed upon treatment with CTX III. | |

| CTX-induced Cell Death Reversal | Partially reversed by 20 µM BAPTA/AM | K562 cells | Indicates the critical role of intracellular calcium in CTX III-induced apoptosis. |

Signaling Pathways

The cytotoxic action of cardiotoxins extends beyond simple membrane lysis, involving the induction of specific signaling cascades that actively promote cell death.

Calcium-Dependent Apoptosis

A critical consequence of CTX-induced membrane permeabilization is a massive and irreversible influx of extracellular calcium (Ca2+), leading to a dramatic increase in the cytosolic Ca2+ concentration. This calcium overload serves as a key secondary messenger, triggering a downstream apoptotic signaling pathway. While detailed studies on CTX IV are limited, research on the highly homologous CTX III provides significant insights into this process.

The proposed signaling cascade is as follows:

-

Calcium Influx : CTX IV disrupts the plasma membrane, leading to a rapid and sustained influx of extracellular Ca2+.

-

Endoplasmic Reticulum (ER) Stress and Caspase-12 Activation : The elevated cytosolic Ca2+ levels are thought to induce ER stress. This, in turn, leads to the activation of caspase-12, a key initiator caspase in ER stress-mediated apoptosis.

-

JNK Activation : The increase in intracellular Ca2+ also triggers the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, which is known to be involved in apoptotic signaling.

-

Caspase Cascade : While the direct downstream targets of caspase-12 and JNK in this specific context require further elucidation, they are known to converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

-

Mitochondrial Pathway Involvement : Some evidence also points to the involvement of the mitochondrial (intrinsic) pathway of apoptosis. CTX III has been shown to induce the release of cytochrome c from the mitochondria and activate caspase-9. This suggests a potential crosstalk between the ER stress-mediated and mitochondrial apoptotic pathways.

It is noteworthy that the activation of this apoptotic pathway by CTX III has been shown to be independent of the calcium-dependent protease, µ-calpain.

Signaling Pathway Diagram

Experimental Protocols

Hemolysis Assay

This protocol is designed to quantify the membrane-lytic activity of CTX IV on erythrocytes.

Materials:

-

Freshly collected red blood cells (RBCs) in an anticoagulant (e.g., EDTA).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Cardiotoxin Analog IV (6-12) TFA stock solution.

-

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

-

PBS as a negative control for 0% hemolysis.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

-

Centrifuge with a microplate rotor.

Procedure:

-

Prepare RBC Suspension:

-

Centrifuge the whole blood to pellet the RBCs.

-

Wash the RBC pellet three times with cold PBS, centrifuging and discarding the supernatant after each wash.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

-

Assay Setup:

-

Add 100 µL of PBS to the negative control wells.

-

Add 100 µL of 1% Triton X-100 to the positive control wells.

-

Prepare serial dilutions of the CTX IV stock solution in PBS and add 100 µL of each dilution to the sample wells.

-

-

Incubation:

-

Add 100 µL of the 2% RBC suspension to all wells.

-

Incubate the microplate at 37°C for 1 hour.

-

-

Centrifugation:

-

Centrifuge the microplate at 1000 x g for 10 minutes to pellet the intact RBCs.

-

-

Absorbance Measurement:

-

Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

-

-

Calculation:

-

Calculate the percentage of hemolysis for each CTX IV concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Hemolysis Assay Workflow

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca2+ concentration in response to CTX IV treatment.

Materials:

-

Adherent cells cultured on glass coverslips.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Fura-2 AM stock solution (in DMSO).

-

Pluronic F-127 (optional, to aid dye loading).

-

Fluorescence microscopy setup equipped with an excitation wavelength switcher (for 340 nm and 380 nm), a 510 nm emission filter, and a sensitive camera.

-

Image analysis software capable of ratiometric analysis.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips and grow to the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye solubilization.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Acquire baseline fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm and collecting the emission at 510 nm.

-

Add the desired concentration of CTX IV to the cells and continue to acquire images at regular intervals.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The change in this ratio over time reflects the change in intracellular Ca2+ concentration. Calibration can be performed using ionophores (e.g., ionomycin) and Ca2+-free/saturating solutions to convert the ratio to absolute Ca2+ concentrations, if required.

-

Intracellular Calcium Measurement Workflow

Fluorescence Spectroscopy of Peptide-Membrane Interaction

This generalized protocol outlines the use of intrinsic tryptophan fluorescence to monitor the interaction of CTX IV with lipid vesicles.

Materials:

-

Cardiotoxin Analog IV (6-12) TFA (contains tryptophan residues).

-

Lipids for vesicle preparation (e.g., POPC, POPG for neutral and negatively charged vesicles, respectively).

-

Buffer (e.g., Tris-HCl, pH 7.4).

-

Spectrofluorometer.

-

Extruder for vesicle preparation.

Procedure:

-

Vesicle Preparation:

-

Prepare a lipid film by evaporating the organic solvent from a lipid solution under a stream of nitrogen.

-

Hydrate the lipid film with the buffer to form multilamellar vesicles (MLVs).

-

Prepare large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the MLV suspension through a polycarbonate membrane.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 295 nm (to selectively excite tryptophan).

-

Record the emission spectrum from 310 nm to 450 nm.

-

Measure the fluorescence spectrum of CTX IV alone in the buffer.

-

Titrate the CTX IV solution with increasing concentrations of the lipid vesicle suspension.

-

Record the fluorescence spectrum after each addition and incubation period.

-

-

Data Analysis:

-

Monitor the changes in the fluorescence emission maximum (λmax) and intensity.

-

A blue shift (shift to shorter wavelengths) in the emission maximum is indicative of the tryptophan residue moving into a more hydrophobic environment, i.e., inserting into the lipid bilayer.

-

Changes in fluorescence intensity can also be used to quantify the binding affinity.

-

Conclusion

Cardiotoxin Analog IV (6-12) TFA exerts its cytotoxic effects through a multi-faceted mechanism initiated by direct membrane disruption. This leads to a loss of membrane integrity and a significant influx of extracellular calcium. The resulting calcium overload triggers a complex apoptotic signaling cascade, likely involving ER stress, caspase-12, and JNK activation, with potential crosstalk with the mitochondrial pathway. The experimental protocols provided herein offer robust methods for quantifying the membrane-disrupting and cytotoxic activities of this potent peptide. A thorough understanding of these mechanisms is crucial for the potential development of CTX IV-based therapeutics and for elucidating the broader biological activities of membrane-active peptides.

References

The Biological Activity of Synthetic Cardiotoxin Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of synthetic fragments derived from cardiotoxins (CTXs). Cardiotoxins, key components of cobra venom, are a family of small, basic polypeptides known for their potent membrane-disrupting and cytotoxic effects. By synthesizing and studying specific fragments of these toxins, researchers can dissect their structure-function relationships, identify the minimal domains required for activity, and potentially develop novel therapeutic agents with tailored specificities. This document details the experimental protocols for peptide synthesis and biological evaluation, presents quantitative data in a comparative format, and visualizes key processes and pathways.

Synthesis of Cardiotoxin (B1139618) Fragments

The creation of synthetic cardiotoxin fragments is primarily achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling precise control over the final sequence.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide fragment.

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl chloride for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30-60 minutes in a reaction vessel.

-

Wash the resin multiple times with the swelling solvent to remove impurities.

-

-

First Amino Acid Coupling (Loading):

-

If using a pre-loaded resin, proceed to step 3.

-

For manual loading, activate the first Fmoc-protected amino acid (typically 2-5 equivalents) with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) in DMF.

-

Add the activated amino acid solution to the swollen resin and allow it to react for 2-4 hours or overnight.

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

Perform a capping step using a solution like acetic anhydride (B1165640) and pyridine (B92270) in DMF to block any unreacted sites on the resin.

-

-

Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% piperidine (B6355638) in DMF solution for 10-20 minutes. This exposes the free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products. A colorimetric test (e.g., Kaiser or Ninhydrin test) can be performed to confirm the presence of the free amine.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (2-5 equivalents) with coupling agents and a base in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

-

Repeat this cycle of deprotection, washing, and coupling for each amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and simultaneously remove side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA) with scavengers like water, phenol, and triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS). The exact composition depends on the amino acid sequence.

-

Incubate for 2-4 hours at room temperature.

-

-

Purification and Analysis:

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold ether multiple times.

-

Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Analyze the purified fractions by Mass Spectrometry (e.g., ESI-MS) to confirm the correct molecular weight. Lyophilize the pure fractions to obtain the final peptide powder.

-

Visualization: SPPS Workflow

Assessment of Biological Activity

The primary biological activities of cardiotoxins and their fragments are membrane disruption and cytotoxicity. Understanding these activities is crucial for elucidating their mechanism of action.

Membrane Disrupting Activity

Cardiotoxins interact with and disrupt cell membranes, a key event in their toxic action. This activity is often assessed by measuring the lysis of red blood cells (hemolysis) or the leakage of fluorescent dyes from synthetic lipid vesicles. P-type CTXs, characterized by a Proline residue at the tip of their central loop, generally exhibit higher hemolytic activity than S-type CTXs, which have a Serine in the equivalent position.[1]

-

Erythrocyte Preparation:

-

Obtain fresh red blood cells (RBCs) from a suitable species (e.g., human, sheep) in an anticoagulant solution.

-

Wash the RBCs three times with an isotonic buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.

-

Resuspend the final RBC pellet in the buffer to create a stock suspension (e.g., 4% v/v).

-

-

Assay Setup:

-

Prepare serial dilutions of the synthetic peptide fragments in the isotonic buffer.

-

In a 96-well plate, add a fixed volume of the RBC suspension (e.g., 100 µL) to wells containing the peptide dilutions.

-

Include a negative control (RBCs with buffer only, 0% hemolysis) and a positive control (RBCs with a lysis agent like 1% Triton X-100, 100% hemolysis).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 60 minutes.

-

Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet intact RBCs and cell debris.

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405-450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

-

Plot the % Hemolysis against the peptide concentration and determine the HC50 value, which is the concentration of peptide required to cause 50% hemolysis.[2][3]

-

The following table presents illustrative data for hypothetical synthetic fragments derived from P-type and S-type cardiotoxins, reflecting the known structure-activity relationship where P-type toxins are more hemolytic.[1]

| Fragment ID | Parent Toxin Type | Sequence Region | HC50 (µM) |

| CTX-P-Frag1 | P-Type | Loop I (N-term) | 15 |

| CTX-P-Frag2 | P-Type | Loop II (Central) | 8 |

| CTX-P-Frag3 | P-Type | Loop III (C-term) | 25 |

| CTX-S-Frag1 | S-Type | Loop I (N-term) | 45 |

| CTX-S-Frag2 | S-Type | Loop II (Central) | 30 |

| CTX-S-Frag3 | S-Type | Loop III (C-term) | 60 |

| Scrambled-Pep | N/A | Scrambled Control | >100 |

Note: Data are illustrative examples based on established principles of cardiotoxin activity.

Cytotoxicity

The membrane-disrupting ability of cardiotoxin fragments often leads to cell death. This cytotoxicity can be quantified against various cell lines, including cancer cells, to assess their therapeutic potential.

-

Cell Culture and Seeding:

-

Culture a relevant cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) under standard conditions (e.g., 37°C, 5% CO2).

-

Harvest cells using trypsin and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthetic peptide fragments in a complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the peptide dilutions.

-

Include a vehicle control (cells with medium only) and a positive control for cell death if available.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the % Viability against the peptide concentration and determine the IC50 value, the concentration that inhibits cell growth by 50%.

-

This table provides illustrative IC50 values for hypothetical fragments against the A549 lung cancer cell line, demonstrating potential differences based on their parent toxin type and sequence region.

| Fragment ID | Parent Toxin Type | Sequence Region | IC50 on A549 Cells (µM) |

| CTX-P-Frag1 | P-Type | Loop I (N-term) | 22 |

| CTX-P-Frag2 | P-Type | Loop II (Central) | 12 |

| CTX-P-Frag3 | P-Type | Loop III (C-term) | 35 |

| CTX-S-Frag1 | S-Type | Loop I (N-term) | 50 |

| CTX-S-Frag2 | S-Type | Loop II (Central) | 41 |

| CTX-S-Frag3 | S-Type | Loop III (C-term) | 75 |

| Scrambled-Pep | N/A | Scrambled Control | >100 |

Note: Data are illustrative examples based on established principles of cardiotoxin activity.

Signaling Pathway Modulation

Full-length cardiotoxins can induce profound changes in cellular signaling, particularly in the context of muscle injury and regeneration. Key pathways affected include those involved in stress response, cell growth, and inflammation. Studying synthetic fragments can help pinpoint the specific domains responsible for these modulatory effects.

Key Signaling Pathways

-

Stress and Anabolic Signaling: In response to CTX-induced muscle injury, signaling pathways involving mTORC1 and ERK1/2 are upregulated, while catabolic signaling via FOXO is increased.[1][4] These pathways are central regulators of muscle metabolism, repair, and remodeling.

-

TNF-α Signaling in Regeneration: The pro-inflammatory cytokine TNF-α plays a critical role in muscle regeneration. Its signaling is a crucial upstream activator of the p38 MAPK pathway, which is essential for myogenic differentiation.[2][5]

Visualization: Cardiotoxin-Modulated Signaling Pathways

Structure-Activity Relationships

The biological activity of cardiotoxin fragments is intrinsically linked to their primary sequence and resulting physicochemical properties. Key structural features at the tips of the three β-sheet loops dictate the mode and efficacy of membrane interaction.

-

Loop II (Central Loop): The presence of Proline (P-type) versus Serine (S-type) in this loop is a major determinant of activity. The hydrophobicity and rigidity conferred by Proline are thought to enhance membrane penetration, leading to greater hemolytic and cytotoxic effects.[1][4]

-

Loop I (N-terminal Loop): The conformation of this loop, influenced by the presence of single or adjacent Proline residues, also modulates membrane-perturbing activity. A cis-peptide bond configuration in this loop can attenuate cytotoxic and membrane-disrupting capabilities.[6]

-

Amphipathicity: The overall amphipathic character, with cationic residues (Lys, Arg) flanking hydrophobic patches at the loop tips, is essential for the initial electrostatic attraction to negatively charged membrane components followed by hydrophobic insertion.[5]

Visualization: Logic of Structure-Activity Relationship

Conclusion and Future Directions

The study of synthetic cardiotoxin fragments provides invaluable insights into the mechanisms of these potent biomolecules. By isolating specific domains, researchers can identify the minimal structural requirements for membrane disruption and cytotoxicity. This knowledge is critical for the rational design of novel peptide-based therapeutics. Future work should focus on creating extensive libraries of fragments with systematic substitutions to map key residues, exploring their potential as selective anticancer or antimicrobial agents, and further elucidating their impact on intracellular signaling cascades. The combination of solid-phase synthesis, robust biological assays, and computational modeling will continue to drive this exciting field forward.

References

- 1. Two distinct types of cardiotoxin as revealed by the structure and activity relationship of their interaction with zwitterionic phospholipid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemolytic activity of membrane-active peptides correlates with the thermodynamics of binding to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cobra Cytotoxins: Structural Organization and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to CTX IV (6-12) Peptide: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CTX IV (6-12) peptide, a fragment of Cardiotoxin IV isolated from the venom of the Taiwan Cobra (Naja naja atra).[1] This document delves into its amino acid sequence, structural characteristics, mechanism of action, and relevant experimental protocols, presenting key data in a structured format for ease of reference.

Peptide Sequence and Physicochemical Properties

CTX IV (6-12) is a heptapeptide (B1575542) with the following amino acid sequence:

H-Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH₂

This sequence corresponds to residues 6 through 12 of the full-length Cardiotoxin IV. The N-terminus is a free amine (H-), and the C-terminus is amidated (-NH₂).

| Property | Value | Reference |

| Molecular Formula | C₄₈H₇₀N₁₀O₇ | --INVALID-LINK-- |

| Molecular Weight | 899.14 g/mol | --INVALID-LINK-- |

| Origin | Fragment of Cardiotoxin IV from Naja naja atra venom | [1] |

Structural Characteristics

Mechanism of Action: Membrane Disruption

The primary mechanism of action for CTX IV (6-12) is the disruption of cell membranes, particularly those rich in negatively charged phospholipids (B1166683) such as phosphatidylserine (B164497) and phosphatidylinositol.[1] This process can be broken down into two main steps:

-

Electrostatic Attraction: The positively charged lysine (B10760008) residue at the C-terminus of the peptide is thought to initiate contact with the anionic headgroups of phospholipids on the target cell membrane.

-

Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic residues (Leu, Ile, Phe, Trp) penetrate the hydrophobic core of the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or general destabilization.

This disruption of the membrane barrier leads to cell lysis and subsequent cell death. This mechanism is responsible for the peptide's observed hemolytic and cytotoxic activities.[1]

Mechanism of CTX IV (6-12) membrane disruption.

Quantitative Data

The following tables summarize the available quantitative data for CTX IV (6-12).

Table 1: Biological Activity

| Parameter | Concentration | Conditions | Outcome | Reference |

| Hemolysis | 25 µM | Incubation with erythrocytes at 37°C | Complete hemolysis | [1] |

| Membrane Binding | 5-6 µM | 25°C, with negatively charged lipids | Shift and enhancement of tryptophan fluorescence | [1] |

| Membrane Binding | 10 µM | Real-time monitoring with PS/PI vesicles | Blue shift in fluorescence emission to 335 nm and increased intensity | MedChemExpress |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CTX IV (6-12)

This protocol outlines the general steps for synthesizing CTX IV (6-12) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Leu-OH)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM, Ether)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling agent and a base in DMF.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Phe, Pro, Pro, Ile, Leu).

-

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Leu).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Solid-Phase Peptide Synthesis Workflow.

Hemolysis Assay

This protocol is used to determine the hemolytic activity of CTX IV (6-12) on red blood cells (RBCs).

Materials:

-

Freshly drawn red blood cells (e.g., from a healthy donor)

-

Phosphate-buffered saline (PBS), pH 7.4

-

CTX IV (6-12) stock solution

-

Positive control: 1% Triton X-100 in PBS

-

Negative control: PBS

-

96-well microplate

-

Centrifuge

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare RBC Suspension:

-

Wash the RBCs three times with PBS by centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

-

Prepare Peptide Dilutions:

-

Prepare a serial dilution of the CTX IV (6-12) peptide in PBS in a 96-well plate.

-

-

Incubation:

-

Add the RBC suspension to each well containing the peptide dilutions, positive control, and negative control.

-

Incubate the plate at 37°C for 1 hour.

-

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measure Hemoglobin Release:

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

-

-

Calculate Percent Hemolysis:

-

Percent hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Signaling Pathways: A Consequence of Membrane Disruption

CTX IV (6-12) does not appear to have a specific intracellular signaling target in the classical sense of a ligand-receptor interaction. Instead, the downstream cellular effects are likely a direct consequence of the membrane permeabilization it induces. The disruption of the plasma membrane leads to a loss of ionic homeostasis, most notably an influx of extracellular Ca²⁺. This influx of calcium can trigger a variety of cellular responses, including:

-

Activation of membrane repair mechanisms.

-

Initiation of apoptotic or necrotic cell death pathways.

-

Activation of calcium-dependent enzymes and signaling cascades.

References

The N-Terminal Hydrophobic Loop: A Linchpin in Cardiotoxin-Mediated Cell Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotoxins (CTXs), a major component of cobra venom, are small, basic polypeptides that exhibit a wide range of cytotoxic activities. Their primary mode of action involves the disruption of cell membranes, a process critically initiated and modulated by the N-terminal hydrophobic loop. This technical guide delves into the core functions of this crucial domain, presenting a comprehensive overview of its role in membrane interaction, the subsequent induction of downstream signaling cascades leading to apoptosis, and the experimental methodologies employed to elucidate these mechanisms. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visualizations of the cardiotoxin-induced apoptotic pathway and associated experimental workflows are also presented to offer a clear and concise understanding of the complex processes involved.

Introduction

Cardiotoxins, also known as cytotoxins, are members of the three-finger toxin (TFT) family, characterized by a common structural fold stabilized by four disulfide bridges. These toxins are highly amphiphilic and exert their lytic effects on a variety of cell types, including cardiac muscle cells, erythrocytes, and cancer cells. The initial and most critical step in their mechanism of action is the interaction with the cell membrane. This interaction is primarily mediated by the toxin's three loops, with the N-terminal hydrophobic loop (loop I) playing a pivotal role in the initial binding and subsequent penetration of the lipid bilayer. The conformation and amino acid composition of this loop are determinants of the toxin's membrane-disrupting potency and overall cytotoxicity.

The N-Terminal Hydrophobic Loop: Structure and Function

The N-terminal hydrophobic loop of cardiotoxins is a key determinant of their membrane-disrupting activity. Its structure, particularly the presence and configuration of proline residues, significantly influences the toxin's ability to interact with and perturb the cell membrane.

Conformational Dynamics and Membrane Interaction

Molecular dynamics simulations and experimental evidence suggest a sequential mechanism for cardiotoxin (B1139618) insertion into the lipid bilayer, with the N-terminal loop (loop I) initiating the process, followed by the central (loop II) and C-terminal (loop III) loops. The conformation of loop I is therefore crucial for the initial engagement with the membrane.

A key feature of the N-terminal loop is the presence of proline residues, which can exist in either cis or trans peptide bond conformations. The cis conformation of the peptide bond involving a proline residue in loop I renders the cardiotoxin inactive in terms of membrane interaction[1][2]. In contrast, the trans conformation is associated with the active, membrane-binding state.

The presence of a Pro-Pro motif within the N-terminal loop shifts the conformational equilibrium towards the inactive cis form, leading to attenuated membrane-perturbing activity and lower cytotoxicity compared to cardiotoxins with a single proline residue in this loop[1][3][4]. This highlights the critical role of the N-terminal loop's conformational flexibility in modulating cardiotoxin function.

Classification of Cardiotoxins: P-type vs. S-type

Cardiotoxins are broadly classified into two main types, P-type and S-type, based on the amino acid residues present in their loops. While the primary distinction lies in loop II (Pro-31 in P-type vs. Ser-29 in S-type), these classifications also correlate with differences in their N-terminal loop sequences and overall biological activities. P-type cardiotoxins generally exhibit higher hemolytic activity, while S-type cardiotoxins tend to have greater muscle cell-depolarizing effects[5][6][7][8]. These functional distinctions are linked to different modes of membrane interaction, which are influenced by the collective structure of all three loops, initiated by the N-terminal loop.

Quantitative Analysis of N-Terminal Loop Function

The functional significance of the N-terminal hydrophobic loop has been quantified through various experimental approaches, including cytotoxicity assays and membrane permeabilization assays.

| Toxin Variant | Cell Line | LD50 (µM) | Reference |

| Naja naja CTXs (single Pro in loop I) | |||

| Nn18-3 | A549 | ~5 | --INVALID-LINK-- |

| Nn17-3 | A549 | ~8 | --INVALID-LINK-- |

| Nn16-1 | A549 | ~17 | --INVALID-LINK-- |

| Nn15-1 | A549 | ~15 | --INVALID-LINK-- |

| Naja haje CTXs (Pro-Pro in loop I) | |||

| Nh1 | A549 | >100 | --INVALID-LINK-- |

| Nh2 | A549 | >100 | --INVALID-LINK-- |

| Cardiotoxin III | K562 | 1.7 µg/mL | --INVALID-LINK-- |

| Toxin Variant | Lipid Composition | Maximum Calcein (B42510) Leakage (%) | Reference |

| Naja naja CTXs (single Pro in loop I) | |||

| Nn18-3 | DOPC/DOPG (1:1) | ~80 | --INVALID-LINK-- |

| Nn17-3 | DOPC/DOPG (1:1) | ~80 | --INVALID-LINK-- |

| Nn16-1 | DOPC/DOPG (1:1) | ~60 | --INVALID-LINK-- |

| Nn15-1 | DOPC/DOPG (1:1) | ~60 | --INVALID-LINK-- |

| Naja haje CTXs (Pro-Pro in loop I) | |||

| Nh1 | DOPC/DOPG (1:1) | ~20 | --INVALID-LINK-- |

| Nh2 | DOPC/DOPG (1:1) | ~20 | --INVALID-LINK-- |

Downstream Signaling Pathways

The disruption of the cell membrane by cardiotoxins, initiated by the N-terminal hydrophobic loop, triggers a cascade of intracellular events that ultimately lead to programmed cell death, or apoptosis.

Calcium Influx and a Central Signaling Hub

A primary consequence of membrane permeabilization is the influx of extracellular calcium (Ca²⁺) into the cytosol[1]. This rapid and sustained increase in intracellular Ca²⁺ concentration acts as a critical second messenger, activating multiple downstream pathways. The apoptotic effects of cardiotoxins can be partially reversed by chelating intracellular Ca²⁺, underscoring its central role in the cell death mechanism[1].

Mitochondrial-Mediated Apoptosis

The elevated cytosolic Ca²⁺ levels lead to mitochondrial dysfunction. This includes the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol[3].

Caspase Activation Cascade

The release of cytochrome c initiates the assembly of the apoptosome, which in turn activates initiator caspases, such as caspase-9[3]. Additionally, Ca²⁺-dependent activation of caspase-12, an endoplasmic reticulum-resident caspase, has also been implicated in cardiotoxin-induced apoptosis[1]. These initiator caspases then activate executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[1][3].

Caption: Cardiotoxin-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the N-terminal hydrophobic loop of cardiotoxins.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Adherent cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Cardiotoxin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the cardiotoxin in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the cardiotoxin dilutions. Include a vehicle control (medium with the same concentration of the toxin's solvent).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for MTT cytotoxicity assay.

Membrane Permeabilization Assay (Calcein Leakage Assay)

This assay measures the release of a fluorescent dye from liposomes upon membrane disruption.

Materials:

-

Lipids (e.g., DOPC, DOPG) in chloroform

-

Calcein

-

Sephadex G-50 column

-

Buffer (e.g., Tris-HCl with NaCl)

-

Cardiotoxin solution

-

Fluorometer

Procedure:

-

Prepare a lipid film by drying the lipid solution under a stream of nitrogen and then under vacuum.

-

Hydrate the lipid film with a concentrated calcein solution to form multilamellar vesicles (MLVs).

-

Subject the MLVs to freeze-thaw cycles and then extrude through polycarbonate filters to form large unilamellar vesicles (LUVs) encapsulating calcein.

-

Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion column.

-

Dilute the LUV suspension in the assay buffer in a fluorescence cuvette.

-

Record the baseline fluorescence (excitation ~490 nm, emission ~520 nm).

-

Add the cardiotoxin solution to the cuvette and monitor the increase in fluorescence over time.

-

After the reaction reaches a plateau, add Triton X-100 to lyse all vesicles and obtain the maximum fluorescence.

-

Calculate the percentage of calcein leakage at different time points.

Caption: Workflow for calcein leakage assay.

Hemolysis Assay

This assay quantifies the lysis of red blood cells by measuring the release of hemoglobin.

Materials:

-

Fresh red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Cardiotoxin solutions of varying concentrations

-

Triton X-100 (for positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Wash RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

In a 96-well plate, add serial dilutions of the cardiotoxin solution.

-

Add the RBC suspension to each well.

-

Include a negative control (RBCs in PBS only) and a positive control (RBCs with Triton X-100 for 100% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculate the percentage of hemolysis for each cardiotoxin concentration relative to the positive and negative controls.

Conclusion

The N-terminal hydrophobic loop of cardiotoxins is a critical structural and functional element that initiates the cascade of events leading to cell death. Its conformation, particularly the presence and isomerization of proline residues, directly modulates the toxin's ability to disrupt the cell membrane. This initial membrane perturbation triggers a well-defined downstream signaling pathway involving calcium influx, mitochondrial dysfunction, and caspase activation, culminating in apoptosis. A thorough understanding of the role of the N-terminal loop and the subsequent apoptotic cascade is essential for the development of novel therapeutics that either harness the cytotoxic potential of these toxins against cancer cells or aim to neutralize their toxic effects in cases of snakebite envenomation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of cardiotoxin action and explore their potential in drug development.

References

- 1. Cardiotoxin III-induced apoptosis is mediated by Ca2+-dependent caspase-12 activation in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. old.sm.unife.it [old.sm.unife.it]

An In-depth Technical Guide on the Interaction of Cardiotoxin Analog IV with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Cardiotoxin (B1139618) Analog IV (CTX IV) and lipid bilayers. It delves into the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Cardiotoxin Analog IV

Cardiotoxin Analog IV (CTX IV) is a member of the cardiotoxin family, small, basic polypeptides found in the venom of cobras, particularly Naja naja atra (the Taiwan cobra).[1] These toxins are characterized by a three-finger loop structure, rich in disulfide bonds, which confers significant stability.[2] While structurally homologous to neurotoxins found in the same venom, cardiotoxins primarily target cell membranes, exhibiting potent cytotoxic and hemolytic activities.[2][3] Their ability to disrupt the integrity of lipid bilayers makes them a subject of intense research, both for understanding fundamental mechanisms of toxin-membrane interaction and for their potential as templates for novel therapeutic agents, such as anti-cancer drugs. CTX IV is noted for its relatively high affinity for lipid membranes compared to other analogs.[4]

Core Mechanism of CTX IV-Lipid Bilayer Interaction

The interaction of CTX IV with lipid bilayers is a multi-step process driven by a combination of electrostatic and hydrophobic forces. The toxin exhibits a strong preference for negatively charged (anionic) phospholipids (B1166683), such as phosphatidylserine (B164497) (POPS) and phosphatidylglycerol (POPG), over zwitterionic lipids like phosphatidylcholine (POPC).[4][5]

The initial step involves the electrostatic attraction between the positively charged lysine (B10760008) and arginine residues on the surface of CTX IV and the anionic headgroups of the phospholipids in the bilayer. This interaction facilitates the accumulation of the toxin at the membrane surface. Following this initial binding, the hydrophobic loops of the toxin penetrate the acyl chain region of the lipid bilayer.[5] This insertion disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity and permeability, which can ultimately result in cell lysis.[3] Molecular dynamics simulations suggest a stepwise insertion process, often initiated by the first loop of the toxin.[6]

Quantitative Data on Cardiotoxin-Lipid Bilayer Interactions

Precise quantitative data for Cardiotoxin Analog IV is limited in publicly accessible literature. However, comparative studies and data from closely related analogs provide valuable insights into its interaction with lipid membranes.

Binding Affinity

Studies comparing different cardiotoxin analogs from Naja mossambica mossambica have shown that CTX IV has the highest affinity for phospholipid vesicles among the four major analogs.[4]

Table 1: Relative Binding Affinity of Cardiotoxin Analogs to Phospholipid Vesicles

| Cardiotoxin Analog | Relative Binding Affinity | Source |

| CTX I | Low | [4] |

| CTX II | Low (similar to CTX I) | [4] |

| CTX III | Medium | [4] |

| CTX IV | High | [4] |

Thermodynamic Parameters of Interaction

Isothermal Titration Calorimetry (ITC) is used to determine the thermodynamic signature of binding, including enthalpy (ΔH) and entropy (ΔS) changes. While specific ITC data for CTX IV is not available, studies on similar peptides binding to lipid vesicles show that the interaction is often characterized by endothermic binding enthalpy, indicating that the process is entropically driven.[7]

Table 2: Representative Thermodynamic Data for a Membrane-Active Peptide (GS14dK4) Interacting with Anionic Vesicles (POPS)

| Thermodynamic Parameter | Value | Unit | Source |

| Binding Enthalpy (ΔH) | +8.7 | kcal/mol | [7] |

| Free Energy of Binding (ΔG) | -8.5 to -11.5 | kcal/mol | [7] |

Note: This data is for the peptide GS14dK4 and is presented as a representative example of thermodynamic parameters obtained for a basic peptide binding to anionic lipid vesicles. The values for CTX IV may differ.

Penetration Depth and Conformational Changes

The penetration depth of cardiotoxins into the lipid bilayer can be estimated using fluorescence quenching techniques with brominated phospholipids. Studies on other cardiotoxins, such as CTX A3, indicate a peripheral binding mode on zwitterionic membranes, with deeper insertion into negatively charged membranes.[5]

Circular Dichroism (CD) spectroscopy reveals changes in the secondary structure of cardiotoxins upon membrane binding. While in aqueous solution, cardiotoxins possess a significant amount of β-sheet structure, the interaction with lipid vesicles can induce conformational changes.

Table 3: Representative Secondary Structure Data for a Membrane-Active Peptide in Different Environments

| Secondary Structure | Aqueous Buffer (%) | In Anionic Lipid Vesicles (%) | Source |

| α-Helix | Low | Increased | [8] |

| β-Sheet | High | Maintained/Slightly altered | [4] |

| Random Coil | Variable | Decreased | [9] |

Note: This table shows general trends observed for membrane-active peptides. Specific percentages for CTX IV require dedicated CD analysis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of CTX IV with lipid bilayers.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of CTX IV into a solution of lipid vesicles, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[10][11]

Methodology:

-

Preparation of Vesicles:

-

Prepare a lipid film of the desired composition (e.g., POPC/POPS 4:1) by evaporating the organic solvent under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

-

Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 5-10 mM.

-

Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a 100 nm pore size.

-

-

Sample Preparation:

-

Dialyze the purified CTX IV and the vesicle solution against the same buffer to minimize heat of dilution effects.

-

Degas both the protein and vesicle solutions immediately before the experiment.

-

Typically, the lipid vesicle solution (e.g., 1-5 mM) is placed in the sample cell, and the CTX IV solution (e.g., 50-100 µM) is loaded into the injection syringe.

-

-

ITC Experiment:

-

Equilibrate the system at the desired temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 10 µL each) of the CTX IV solution into the vesicle solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Subtract the heat of dilution, determined from a control titration of CTX IV into buffer.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to obtain Kd, n, and ΔH. The binding entropy (ΔS) is calculated from the relationship: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[10]

-

Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of tryptophan residues in CTX IV is sensitive to their local environment. When the toxin binds to and penetrates a lipid bilayer containing quencher molecules (e.g., brominated phospholipids), the tryptophan fluorescence is quenched. The degree of quenching provides information about the depth of penetration of the tryptophan-containing loops.[12][13]

Methodology:

-

Preparation of Vesicles:

-

Prepare LUVs as described for ITC, using a lipid mixture that includes brominated phospholipids at various positions on the acyl chains (e.g., 6,7-di-Br-PC, 9,10-di-Br-PC). A control set of vesicles without brominated lipids is also required.

-

-

Fluorescence Measurement:

-

In a quartz cuvette, mix a dilute solution of CTX IV (e.g., 1-5 µM) with the vesicle solution.

-

Excite the tryptophan residues at ~295 nm and record the emission spectrum from 310 to 400 nm.

-

Repeat the measurement for each type of brominated vesicle and the control vesicles.

-

-

Data Analysis:

-

Calculate the fractional quenching (FQ) for each brominated lipid using the formula: FQ = 1 - (F/F0), where F is the fluorescence intensity in the presence of brominated lipids and F0 is the intensity with non-brominated lipids.[13]

-

Plot FQ against the position of the bromine atoms on the acyl chain to generate a depth-dependent quenching profile. The position of maximum quenching corresponds to the penetration depth of the tryptophan residue.

-

Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe. When CTX IV binds to lipid vesicles, it can alter the fluidity and order of the lipid bilayer. By incorporating a fluorescent probe (e.g., DPH or TMA-DPH) into the vesicles, changes in its anisotropy upon addition of CTX IV can be monitored to assess the toxin's effect on membrane dynamics.[6][14]

Methodology:

-

Preparation of Labeled Vesicles:

-

Prepare lipid vesicles as previously described, including a small mole fraction (e.g., 1:500) of a fluorescent probe like DPH during the initial lipid film preparation.

-

-

Anisotropy Measurement:

-

Place the labeled vesicle solution in a cuvette with polarizers in the excitation and emission light paths.

-

Excite the probe with vertically polarized light and measure the fluorescence intensity with the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Add increasing concentrations of CTX IV to the vesicle solution and repeat the measurements.

-

-

Data Analysis:

-

Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is an instrument-specific correction factor.

-

A change in anisotropy upon addition of CTX IV indicates a change in the rotational freedom of the probe, reflecting an alteration in the physical state of the lipid bilayer.

-

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) of a protein is sensitive to its secondary structure (α-helix, β-sheet, etc.).[15] By comparing the CD spectrum of CTX IV in buffer to its spectrum in the presence of lipid vesicles, conformational changes upon membrane binding can be quantified.[15]

Methodology:

-

Sample Preparation:

-

Prepare small unilamellar vesicles (SUVs) or LUVs of the desired lipid composition. SUVs are often preferred for CD to reduce light scattering.

-

Prepare a solution of CTX IV in a low-salt buffer that has minimal absorbance in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Mix the CTX IV solution with the vesicle solution at the desired protein-to-lipid ratio. Allow the mixture to incubate to ensure binding equilibrium.

-

-

CD Measurement:

-

Record the CD spectrum from ~260 nm to 190 nm in a quartz cuvette with a short path length (e.g., 0.1-1 mm).

-

Record a baseline spectrum of the vesicles alone in the buffer.

-

The final spectrum of the membrane-bound protein is obtained by subtracting the vesicle baseline from the spectrum of the protein-vesicle mixture.

-

-

Data Analysis:

-

The resulting CD spectrum is typically reported in units of mean residue ellipticity [θ].

-

Deconvolute the spectrum using algorithms such as CONTIN, SELCON, or CDSSTR to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. A characteristic α-helical spectrum has negative bands at 222 nm and 208 nm, while a β-sheet structure shows a negative band around 218 nm.[11]

-

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and signaling pathways associated with the interaction of Cardiotoxin Analog IV with lipid bilayers.

Experimental and Logical Workflows

Affected Signaling Pathways

Cardiotoxins can modulate the activity of membrane-associated enzymes and signaling pathways.

Cardiotoxins have been shown to increase the activity of phosphatidylinositol 4-kinase, leading to an accumulation of phosphatidylinositol 4-phosphate (PI(4)P). This can alter phosphoinositide-dependent signaling cascades within the cell.

Cardiotonic steroids, a class of compounds that includes cardiotoxins, are known to bind to the Na+/K+-ATPase. This interaction can trigger signaling cascades independent of the pump's ion-translocating function, often involving the Src kinase and the epidermal growth factor receptor (EGFR), leading to the generation of reactive oxygen species (ROS) and activation of downstream pathways like ERK.

Conclusion

Cardiotoxin Analog IV is a potent membrane-active polypeptide that interacts with lipid bilayers primarily through electrostatic attraction to anionic phospholipids, followed by hydrophobic insertion and membrane disruption. While detailed quantitative binding and thermodynamic data for CTX IV are sparse, comparative studies indicate its high affinity for membranes relative to other analogs. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the specific biophysical parameters of this interaction. Understanding the molecular details of how CTX IV disrupts membrane integrity and modulates cellular signaling is crucial for both fundamental toxicology and the development of novel, membrane-targeting therapeutics. Future research should focus on obtaining high-resolution structural and quantitative thermodynamic data for CTX IV with various lipid compositions to build a more complete picture of its mechanism of action.

References

- 1. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Are interactions with phospholipids responsible for pharmacological activities of cardiotoxins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-function relationships for cardiotoxins interacting with phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peripheral binding mode and penetration depth of cobra cardiotoxin on phospholipid membranes as studied by a combined FTIR and computer simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. α-Synuclein interaction with POPC/POPS vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. Secondary structure of a mitochondrial signal peptide in lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Circular Dichroism Spectroscopy Analysis of Protein Secondary Structure | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edinst.com [edinst.com]

- 13. Fluorescence lifetime imaging microscopy and time-resolved anisotropy of nanomaterial-induced changes to red blood cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Circular-dichroism and synchrotron-radiation circular-dichroism spectroscopy as tools to monitor protein structure in a lipid environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Arsenal: A Technical Guide to the Origin, Discovery, and Function of Taiwan Cobra Venom Peptides

For Immediate Release

This technical guide provides a comprehensive overview of the venom peptides derived from the Taiwan cobra (Naja atra), a serpent of significant medical interest. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the biochemical composition of the venom, detailed experimental methodologies for its analysis, and the intricate signaling pathways through which its constituent peptides exert their potent effects.

The venom of the Taiwan cobra is a complex cocktail of proteins and peptides, primarily dominated by three-finger toxins (3FTx) and phospholipase A2 (PLA2), which together account for over 80% of the venom's dry weight. Pioneering research in Taiwan, notably by Professor Tsungming Tu in the 1930s and later by his student, the internationally acclaimed pharmacologist Professor Chen-Yuan Lee, laid the foundational understanding of these toxins. Their work on isolating and characterizing key components like cobrotoxin (B81227) and cardiotoxin (B1139618) not only illuminated the mechanisms of snakebite envenomation but also provided the global scientific community with invaluable tools for neurobiological research.

This guide will systematically explore the major peptide families, presenting quantitative data in accessible tables and illustrating their mechanisms of action through detailed signaling pathway diagrams. Furthermore, it will outline the key experimental protocols that have been instrumental in advancing our knowledge of this formidable natural arsenal.

Quantitative Analysis of Taiwan Cobra Venom Composition

The venom of Naja atra is a rich source of bioactive peptides. The following tables summarize the quantitative data on the venom's overall composition and the specific properties of its key peptide components.

Table 1: Relative Abundance of Major Protein Families in Naja atra Venom

| Protein Family | Relative Abundance (%) | Key Functions |

| Three-finger toxins (3FTx) | 41.4 - 84.3% | Neurotoxicity, Cytotoxicity |

| Phospholipase A2 (PLA2) | 12.2 - 46.5% | Hemolysis, Myotoxicity, Inflammation |

| Cysteine-rich secretory proteins (CRISP) | 1.8 - 4.7% | Ion channel blockage |

| Snake venom metalloproteinase (SVMP) | 1.5 - 1.6% | Hemorrhage, Necrosis |

| Nerve growth factor-beta (NGF-beta) | 2.4% | Various physiological effects |

Source:

Table 2: Physicochemical and Toxicological Properties of Key Naja atra Venom Peptides

| Peptide Name | Toxin Family | Molecular Weight (Da) | Amino Acid Residues | LD50 (µg/g, i.v. in mice) |

| Cobrotoxin | Short-chain α-neurotoxin (3FTx) | ~6,949 | 62 | 0.075 |

| Cobrotoxin b | Short-chain α-neurotoxin (3FTx) | Not specified | 61 | Approx. 50% less toxic than cobrotoxin |

| Cardiotoxin I (CTX I) | Cytotoxin (3FTx) | ~6,700 | 60 | Not specified |

| α-Elapitoxin-Na1a | Short-chain α-neurotoxin (3FTx) | 6,949 | 62 | Not specified |

Source:

Experimental Protocols

The isolation and characterization of Taiwan cobra venom peptides involve a multi-step process that has been refined over decades of research. Below are detailed methodologies for key experiments.

Venom Extraction and Preparation

Crude venom is typically collected from adult Naja atra specimens. The fresh venom is then lyophilized (freeze-dried) and stored at -20°C to preserve the integrity of its protein and peptide components. For experimental use, the lyophilized venom is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) or ultrapure water, and centrifuged to remove any insoluble material.

Peptide Fractionation and Purification

A combination of chromatographic techniques is employed to separate the complex mixture of venom components.

-

Gel Filtration Chromatography: This is often the initial step to separate molecules based on their size. Crude venom is loaded onto a column packed with a porous gel matrix (e.g., Sephadex G-50). Larger molecules elute first, followed by smaller peptides.

-

Ion Exchange Chromatography: Further separation is achieved based on the net charge of the peptides. A common method for Naja atra venom is cation exchange chromatography (e.g., using SP-Sephadex C-25), as many of the toxins are basic proteins.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is used for the final purification of individual peptides. The separation is based on the hydrophobicity of the molecules. A C18 column is frequently used, and peptides are eluted with a gradient of an organic solvent like acetonitrile (B52724) in the presence of an ion-pairing agent such as trifluoroacetic acid (TFA).

Proteomic Characterization

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to visualize the protein profile of the venom and its fractions, separating them based on molecular weight.

-

Mass Spectrometry (MS): For precise identification and sequencing of peptides, mass spectrometry is indispensable. Typically, protein bands from SDS-PAGE gels are excised, subjected to in-gel tryptic digestion, and the resulting peptide fragments are analyzed by techniques like nano-liquid chromatography-electrospray ionization-tandem mass spectrometry (nano-LC-ESI-MS/MS).

Toxicity and Activity Assays

-

Lethal Dose (LD50) Determination: The median lethal dose (LD50) is a standard measure of toxicity. It is determined by injecting serial dilutions of the purified peptide into a cohort of mice (typically intravenously or subcutaneously) and recording the dose at which 50% of the animals die within a specified time frame.

-

Neuromuscular Activity Assay: The chick biventer cervicis nerve-muscle preparation is a classic assay to test the neuromuscular blocking activity of neurotoxins. The ability of a toxin to inhibit muscle contractions induced by nerve stimulation or the application of acetylcholine (B1216132) is measured.

-

Hemolytic and Myotoxic Assays: The ability of toxins like PLA2 and cardiotoxins to lyse red blood cells (hemolysis) or damage muscle cells (myotoxicity) is assessed through various in vitro and in vivo models.

Signaling Pathways of Major Toxin Families

The peptides in Taiwan cobra venom exert their effects by targeting key physiological pathways. The following diagrams illustrate the mechanisms of action for the most prominent toxin families.

Neurotoxic Pathway of Cobrotoxin

Cobrotoxin is a potent neurotoxin that causes paralysis by blocking neuromuscular transmission. It acts as an antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.

Caption: Cobrotoxin competitively inhibits acetylcholine binding at postsynaptic nAChRs.

Cytotoxic Pathways of Cardiotoxin

Cardiotoxins (CTXs) are a major cause of local tissue necrosis in cobra envenomation. They exert their cytotoxic effects through multiple mechanisms, including membrane disruption and the induction of programmed cell death (apoptosis).

Caption: Cardiotoxins cause cell death via membrane lysis and apoptosis.

Inflammatory Pathway of Phospholipase A2 (PLA2)

Snake venom PLA2s are enzymes that hydrolyze phospholipids, leading to membrane damage and the production of pro-inflammatory mediators.

Cardiotoxin Analog (CTX) IV (6-12) TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotoxin (B1139618) Analog (CTX) IV (6-12) TFA is a synthetically accessible, partial peptide fragment derived from Cardiotoxin IV, a key component of the venom of the Taiwan Cobra (Naja naja atra). This seven-amino-acid peptide (Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH2) has garnered significant interest within the scientific community for its potent membrane-disrupting activities.[1][2] Primarily targeting negatively charged phospholipids, CTX IV (6-12) TFA induces membrane permeabilization, leading to cell lysis.[3][4] This mechanism underlies its observed hemolytic and cytotoxic effects, suggesting potential applications in antimicrobial and cancer research.[1][5] This document provides a comprehensive technical overview of Cardiotoxin Analog (CTX) IV (6-12) TFA, summarizing its biochemical properties, mechanism of action, and relevant experimental data. Detailed protocols and visual representations of its activity are included to facilitate further research and development.

Physicochemical Properties

This compound is a C-terminally amidated heptapeptide (B1575542) with the sequence Leu-Ile-Pro-Pro-Phe-Trp-Lys. The trifluoroacetate (B77799) (TFA) salt is a common counter-ion resulting from the purification process of solid-phase peptide synthesis.

| Property | Value | Reference |

| Amino Acid Sequence | Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH2 | [2] |

| Molecular Formula | C50H71F3N10O9 | [2] |

| Molecular Weight | 1013.16 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Mechanism of Action

The primary mechanism of action for this compound is the disruption of cell membrane integrity. This process is initiated by the electrostatic attraction between the positively charged lysine (B10760008) residue of the peptide and the negatively charged phospholipids, such as phosphatidylserine (B164497) and phosphatidylglycerol, which are often exposed on the outer leaflet of cancer cells and bacterial membranes.[3]

Following this initial binding, the hydrophobic residues of the peptide, particularly phenylalanine and tryptophan, are thought to insert into the lipid bilayer. This insertion perturbs the membrane structure, leading to the formation of pores or channels. The resulting loss of membrane integrity causes leakage of cellular contents and ultimately cell death.[1]

Signaling Pathways

While the direct membrane disruption is the primary mechanism, interactions with cellular signaling pathways, particularly in the context of apoptosis, have been observed with full-length cardiotoxins. It is plausible that the membrane perturbation caused by CTX IV (6-12) TFA could trigger downstream signaling events. Research on Cardiotoxin III, also from Naja naja atra venom, has indicated the involvement of a mitochondrial-mediated apoptotic pathway.[6] This pathway is characterized by the release of cytochrome c and the subsequent activation of caspases.

Furthermore, studies on other cardiotoxins have suggested the inhibition of Protein Kinase C (PKC) and the modulation of pathways involving Src, EGFR, and STAT3.[5][7] However, it is crucial to note that these pathways have not been explicitly confirmed for the CTX IV (6-12) TFA fragment and require further investigation.

References

- 1. Buy this compound [smolecule.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cardiotoxin Analog (CTX) IV (6-12) (TFA) - MedChem Express [bioscience.co.uk]

- 5. Cobra venom cardiotoxin (cytotoxin) isoforms and neurotoxin: comparative potency of protein kinase C inhibition and cancer cell cytotoxicity and modes of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amsbio.com [amsbio.com]

- 7. Taiwan cobra cardiotoxin III inhibits Src kinase leading to apoptosis and cell cycle arrest of oral squamous cell carcinoma Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target of Cardiotoxin Analog IV Fragment

For Researchers, Scientists, and Drug Development Professionals